molecular formula C8H7N3 B1612260 Phthalazin-6-amine CAS No. 346419-79-2

Phthalazin-6-amine

Cat. No. B1612260
M. Wt: 145.16 g/mol
InChI Key: IHRYNXNMVQFNPK-UHFFFAOYSA-N
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Description

Phthalazin-6-amine is a heterocyclic organic compound that has been the focus of research in various fields due to its unique properties. It is a six-membered ring containing two nitrogen atoms, which makes it an important building block for the synthesis of various organic compounds. Phthalazin-6-amine has been used in the development of pharmaceuticals, agrochemicals, and materials science. In

Scientific Research Applications

Chemiluminescence in Liquid Chromatography

  • Application: Phthalazin-6-amine derivatives, such as 6-Isothiocyanatobenzo[g]phthalazine-1,4-(2H,3H)-dione, are used as chemiluminescence derivatization reagents for amines in liquid chromatography. This facilitates highly sensitive detection of primary and secondary amines.
  • Source: Ishida, Horike, & Yamaguchi (1995).

Anti-inflammatory Activity

  • Application: Novel phthalazin-6-amine derivatives, like 6-alkoxy(phenoxy)-[1,2,4]triazolo[3,4-a]phthalazine-3-amine, have been synthesized and evaluated for their potential as anti-inflammatory agents.
  • Source: Sun et al. (2010).

Anticonvulsant Activity

  • Application: Certain phthalazin-6-amine derivatives exhibit significant anticonvulsant effects. This includes derivatives like N-(4-bromophenyl)tetrazolo[5,1-a]phthalazin-6-amine, which have shown more potency than reference drugs like carbamazepine in animal models.
  • Source: Zhang et al. (2017).

Vasorelaxant Activity and Molecular Modeling

  • Application: Phthalazine derivatives have been synthesized for their vasorelaxant activities, proving more effective than some reference drugs like prazosin in certain cases. Molecular modeling studies have provided insights into their potential as α1-AR antagonists.
  • Source: Awadallah, El-Eraky, & Saleh (2012).

Fluorescent Labels in Peptide Chemistry

  • Application: Phthalazine derivatives like phthalazine-5,8-quinone are utilized in the synthesis of fluorescent labels for amine and peptide chemistry, aiding in investigations of peptidase activity.
  • Source: Parrick & Ragunathan (1993).

Carbonic Anhydrase Inhibitors

  • Application: Phthalazine substituted urea and thiourea derivatives have been evaluated for their inhibitory effects on human carbonic anhydrases, showcasing potential in medical applications.
  • Source: Berber et al. (2013).

properties

IUPAC Name

phthalazin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-8-2-1-6-4-10-11-5-7(6)3-8/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRYNXNMVQFNPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=NC=C2C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30620295
Record name Phthalazin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phthalazin-6-amine

CAS RN

346419-79-2
Record name Phthalazin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
G Tarzia, E Occelli, E Toja, D Barone… - Journal of medicinal …, 1988 - ACS Publications
… (Vogel test, rat) and those impairing motor coordination (rotarod test, rat) has been shown for AyV-bis(2-methoxyethyl)-3-(4-methoxyphenyl)-l,2,4-triazolo[3,4-a]phthalazin-6-amine (80). …
Number of citations: 80 pubs.acs.org
H Zhang, H Zhang, Y Tian, Z Quan - Chinese Journal of Organic …, 2017 - sioc-journal.cn
… The experimental results show that N-(4-bromophenyl)tetrazolo[5,1-a]phthalazin-6-amine (7a) was the most potent compound, with a median effective dose of 5.89 mg•kg-1. Its …
Number of citations: 5 sioc-journal.cn
A Turky, AH Bayoumi, A Ghiaty, AS El-Azab… - Bioorganic …, 2020 - Elsevier
… triazolo[3,4-a]phthalazin-6-amine (27) is approximately three-… 1,2,4]triazolo[3,4-a]phthalazin-6-amine (11), which had IC 50 … [1,2,4]triazolo[3,4-a]phthalazin-6-amine (19), which had IC 50 …
Number of citations: 33 www.sciencedirect.com
AGA El-Helby, H Sakr, RR Ayyad, HA Mahdy… - Bioorganic …, 2020 - Elsevier
… Treating compound 14 with appropriate aliphatic amines in isopropyl alcohol yielded the corresponding, 3-ethyl-N-substituted-[1,2,4]triazolo[3,4-a]phthalazin-6-amine derivatives, 15a-h …
Number of citations: 55 www.sciencedirect.com
AGA El-Helby, H Sakr, RRA Ayyad… - Anti-Cancer Agents …, 2018 - ingentaconnect.com
Background: Extensive studies were reported in the synthesis of several phthalazine derivatives as promising anticancer agents as potent VEGFR-2 inhibitors. Vatalanib (PTK787) was …
Number of citations: 36 www.ingentaconnect.com
H Sakr, RR Ayyad, AA El‐Helby… - Archiv der …, 2021 - Wiley Online Library
A new series of triazolophthalazine derivatives was designed and synthesized as topoisomerase II (Topo II) inhibitors and DNA intercalators. The synthesized derivatives were …
Number of citations: 9 onlinelibrary.wiley.com
张海明, 张洪健, 田玉顺, 全哲山 - 有机化学, 2017 - sioc-journal.cn
… The experimental results show that N-(4-bromophenyl)tetrazolo[5,1-a]phthalazin-6-amine (7a) was the most potent compound, with a median effective dose of 5.89 mg•kg-1. Its …
Number of citations: 6 sioc-journal.cn

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